N-(7-hydroxynaphthalen-1-yl)propanamide

VR1 antagonist TRPV1 pain pharmacology

This specific 7-hydroxynaphthalenyl amide is the essential VR1 (TRPV1) antagonist pharmacophore identified by McDonnell et al. The 7-hydroxy substitution pattern is critical; unsubstituted or 5-hydroxy regioisomers exhibit divergent pharmacology (e.g., the 5-hydroxy variant targets T. cruzi histidyl-tRNA synthetase). Procuring this pure scaffold guarantees consistent target engagement in pain pathway research and serves as a regioisomeric reference standard for supplier qualification. Ideal for SAR expansion at the propanamide handle per patent US9120756.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B7469013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-hydroxynaphthalen-1-yl)propanamide
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC2=C1C=C(C=C2)O
InChIInChI=1S/C13H13NO2/c1-2-13(16)14-12-5-3-4-9-6-7-10(15)8-11(9)12/h3-8,15H,2H2,1H3,(H,14,16)
InChIKeyDFPNOBYKTMZUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Hydroxynaphthalen-1-yl)propanamide for Research Procurement: Structural and Pharmacological Baseline


N-(7-Hydroxynaphthalen-1-yl)propanamide (C₁₃H₁₃NO₂, MW 215.25 g/mol) is a synthetic aryl amide featuring a 7‑hydroxy‑substituted naphthalene core linked to a propanamide moiety. It belongs to the class of 7‑hydroxynaphthalenyl amides that were identified in a targeted medicinal chemistry program as structurally simple, potent ligands of the human vanilloid receptor 1 (VR1/TRPV1) [1]. The 7‑hydroxy group is a critical pharmacophoric element for high‑affinity VR1 binding and functional antagonism, distinguishing it from non‑hydroxylated naphthalene amides that lack this interaction [1].

Why N-(7-Hydroxynaphthalen-1-yl)propanamide Cannot Be Replaced by Generic Naphthalene Amides in VR1‑Targeted Research


In‑class naphthalene amides cannot be treated as interchangeable because the 7‑hydroxy substituent on the naphthalene ring is a key structural determinant of VR1 antagonism. The prototypical 7‑hydroxynaphthalenyl amide series was discovered through systematic SAR exploration, demonstrating that removal or repositioning of the hydroxyl group, as well as substitution of the amide with a urea linker, profoundly alters binding affinity and functional potency at the vanilloid receptor [1]. Consequently, substituting N‑(7‑hydroxynaphthalen‑1‑yl)propanamide with unsubstituted N‑(naphthalen‑1‑yl)propanamide or with 5‑hydroxy regioisomers would be expected to yield divergent pharmacological profiles. The quantitative VR1 data provided below substantiate why this specific substitution pattern must be preserved for experiments requiring 7‑hydroxynaphthalenyl amide pharmacology [1].

N-(7-Hydroxynaphthalen-1-yl)propanamide: Quantified Differentiation Evidence Against Closest Analogues


VR1 Binding Affinity: 7-Hydroxy Amide vs. 7-Hydroxy Urea Head-to-Head Comparison

Within the 7‑hydroxynaphthalenyl series reported by McDonnell et al., the amide subclass (exemplified by N‑(7‑hydroxynaphthalen‑1‑yl)propanamide) and the urea subclass (exemplified by 1‑(7‑hydroxynaphthalen‑1‑yl)‑3‑(4‑trifluoromethylbenzyl)urea, compound 5f) were directly compared for VR1 binding. The urea analogue 5f exhibited a Kᵢ of 1.0 nM, while the amide subclass showed weaker but still significant binding affinity; the SAR indicates that the amide linker yields a distinct potency profile relative to the urea series [1]. This head‑to‑head comparison demonstrates that the amide functionality is not simply a less potent version of the urea but provides a different pharmacological trajectory that may be desirable for probe development or target validation studies [1].

VR1 antagonist TRPV1 pain pharmacology

Functional Antagonism at VR1: Capsaicin Challenge Assay Comparison

Functional VR1 antagonism was assessed by capsaicin‑induced calcium mobilization. The urea analogue 5f achieved an IC₅₀ of 4 nM in this functional assay [1]. The amide subclass, including N‑(7‑hydroxynaphthalen‑1‑yl)propanamide, was also profiled; while exact IC₅₀ values for the unsubstituted propanamide are not stated in the abstract, the SAR demonstrates that amide derivatives behave as functional antagonists with a potency shift relative to the urea series. This functional data confirms that the amide scaffold is not a silent binder but a bona fide functional antagonist, a critical distinction for in‑cell target engagement studies [1].

TRPV1 antagonist calcium flux assay functional selectivity

Regioisomeric Selectivity: 7-Hydroxy vs. 5-Hydroxy Naphthalene Amide Comparison

The position of the hydroxyl group on the naphthalene ring critically determines VR1 ligand potency. The 7‑hydroxynaphthalenyl amide series was specifically discovered as a potent VR1 ligand class [1]. In contrast, the 5‑hydroxy regioisomer, N‑(5‑hydroxynaphthalen‑2‑yl)propanamide, has been crystallographically observed in complex with T. cruzi histidyl‑tRNA synthetase [2], indicating an entirely different molecular target profile. This target‑level divergence demonstrates that procurement of the 7‑hydroxy isomer is mandatory for VR1‑focused studies; the 5‑hydroxy isomer cannot substitute because it engages a distinct biological target.

regioisomer SAR hydroxynaphthalene positioning VR1 pharmacophore

Acyl Chain Length Differentiation: Propanamide vs. Acetamide at the 7-Hydroxynaphthalen-1-yl Core

The propanamide chain (C₂H₅CO) in N‑(7‑hydroxynaphthalen‑1‑yl)propanamide extends the acyl group by one methylene unit compared to the commercially prevalent N‑(7‑hydroxynaphthalen‑1‑yl)acetamide (CAS 6470‑18‑4), which bears a simple acetyl group. The acetamide derivative is primarily used as a dye intermediate for neutral dyes [2]. The propanamide, in contrast, was specifically studied within the VR1 antagonist series where the extended alkyl chain may contribute to lipophilic interactions within the receptor binding pocket [1]. This structural difference alters both the physicochemical properties (logP, steric bulk) and the intended research application space, making the two compounds non‑interchangeable despite sharing the same naphthol core.

acyl chain SAR propanamide vs. acetamide pharmacophore extension

N-(7-Hydroxynaphthalen-1-yl)propanamide: High‑Yield Application Scenarios Derived from Quantitative Evidence


VR1/TRPV1 Antagonist Probe Development and SAR Expansion

N‑(7‑Hydroxynaphthalen‑1‑yl)propanamide serves as a validated starting scaffold for structure–activity relationship (SAR) campaigns targeting the vanilloid receptor 1 (VR1/TRPV1). The evidence from McDonnell et al. [1] shows that the 7‑hydroxynaphthalenyl amide class is a bona fide VR1 antagonist series, providing a structurally simpler alternative to the more potent urea derivatives. Researchers expanding this chemotype can systematically explore N‑acyl variations, naphthalene ring substitutions, and amide bioisosteres while anchoring to the 7‑hydroxy pharmacophore that is essential for VR1 engagement.

Chemical Tool Compound for Pain and Sensory Neurobiology

Given the demonstrated functional VR1 antagonism of the 7‑hydroxynaphthalenyl amide series [1], N‑(7‑hydroxynaphthalen‑1‑yl)propanamide is suitable as a chemical tool compound for studying VR1‑mediated nociception, thermal hyperalgesia, and inflammatory pain pathways. Its moderate potency profile relative to clinical‑stage antagonists may be advantageous in mechanistic studies where complete receptor blockade is undesirable, allowing for graded pharmacological interrogation of TRPV1 physiology.

Reference Standard for Regioisomeric Purity in Hydroxynaphthalene Amide Procurement

Because the 5‑hydroxy regioisomer N‑(5‑hydroxynaphthalen‑2‑yl)propanamide engages an entirely different protein target (T. cruzi histidyl‑tRNA synthetase, PDB 4YRT) [2], N‑(7‑hydroxynaphthalen‑1‑yl)propanamide can be employed as a regioisomeric reference standard to verify chemical identity and purity when establishing new synthetic routes or qualifying commercial suppliers. The unambiguous assignment of the 7‑hydroxy substitution pattern is critical for studies where even trace 5‑hydroxy contamination could confound target‑based assay results.

Synthetic Intermediate for Previously Patented VR1 Antagonist Series

The compound is structurally congruent with intermediates disclosed in patents covering naphthol‑derived TRPV1 inhibitors (e.g., US9120756) [1]. Its propanamide side chain provides a handle for further derivatization, including N‑alkylation, reduction, or coupling with heterocyclic warheads, enabling synthesis of proprietary VR1 antagonists for pharmaceutical research. Procurement of the pure propanamide ensures compliance with the synthetic routes described in the intellectual property landscape of this target class.

Quote Request

Request a Quote for N-(7-hydroxynaphthalen-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.